molecular formula C9H18ClN3O B2449330 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride CAS No. 1989672-00-5

2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride

Cat. No.: B2449330
CAS No.: 1989672-00-5
M. Wt: 219.71
InChI Key: GDOUMYDADHHFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a unique structure that combines an imidazolidine ring with a pyridine ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride typically involves multi-step organic reactionsThe final product is then converted to its hydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Share the imidazolidine ring structure but differ in their additional functional groups and biological activities.

    Pyridine derivatives: Contain the pyridine ring but lack the imidazolidine moiety.

Uniqueness

What sets 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride apart is its combined imidazolidine and pyridine rings, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-(2-aminoethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c10-4-6-11-7-8-3-1-2-5-12(8)9(11)13;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOUMYDADHHFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CN(C2=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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